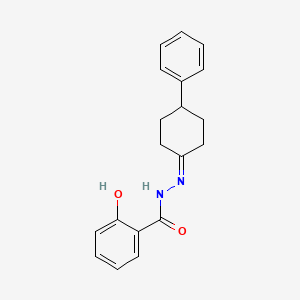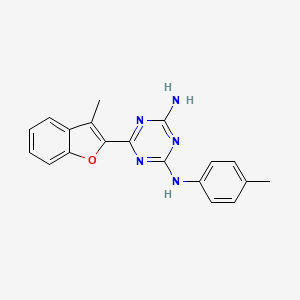![molecular formula C17H18N2O2 B5867294 N'-[(3,4-dimethylbenzoyl)oxy]-3-methylbenzenecarboximidamide](/img/structure/B5867294.png)
N'-[(3,4-dimethylbenzoyl)oxy]-3-methylbenzenecarboximidamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N'-[(3,4-dimethylbenzoyl)oxy]-3-methylbenzenecarboximidamide, also known as DMBI, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Aplicaciones Científicas De Investigación
N'-[(3,4-dimethylbenzoyl)oxy]-3-methylbenzenecarboximidamide has been found to have potential applications in various fields of scientific research. One of the most promising applications of N'-[(3,4-dimethylbenzoyl)oxy]-3-methylbenzenecarboximidamide is in the field of cancer research. Studies have shown that N'-[(3,4-dimethylbenzoyl)oxy]-3-methylbenzenecarboximidamide has anti-cancer properties and can induce apoptosis in cancer cells. N'-[(3,4-dimethylbenzoyl)oxy]-3-methylbenzenecarboximidamide has also been found to inhibit the growth of cancer cells by blocking the cell cycle at the G2/M phase.
Mecanismo De Acción
The mechanism of action of N'-[(3,4-dimethylbenzoyl)oxy]-3-methylbenzenecarboximidamide is not fully understood. However, studies have suggested that N'-[(3,4-dimethylbenzoyl)oxy]-3-methylbenzenecarboximidamide exerts its anti-cancer effects by inhibiting the activity of certain enzymes involved in cell division and DNA replication.
Biochemical and Physiological Effects:
N'-[(3,4-dimethylbenzoyl)oxy]-3-methylbenzenecarboximidamide has been found to have both biochemical and physiological effects. Studies have shown that N'-[(3,4-dimethylbenzoyl)oxy]-3-methylbenzenecarboximidamide can inhibit the activity of certain enzymes involved in cell division and DNA replication, leading to the inhibition of cancer cell growth. N'-[(3,4-dimethylbenzoyl)oxy]-3-methylbenzenecarboximidamide has also been found to induce apoptosis in cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using N'-[(3,4-dimethylbenzoyl)oxy]-3-methylbenzenecarboximidamide in lab experiments is its potential anti-cancer properties. However, one of the limitations of using N'-[(3,4-dimethylbenzoyl)oxy]-3-methylbenzenecarboximidamide is its low solubility in water, which can make it difficult to work with in certain experiments.
Direcciones Futuras
There are several future directions for research on N'-[(3,4-dimethylbenzoyl)oxy]-3-methylbenzenecarboximidamide. One potential direction is to investigate the potential of N'-[(3,4-dimethylbenzoyl)oxy]-3-methylbenzenecarboximidamide as a treatment for other diseases, such as Alzheimer's disease. Another potential direction is to develop new synthesis methods for N'-[(3,4-dimethylbenzoyl)oxy]-3-methylbenzenecarboximidamide that can improve its solubility in water and make it easier to work with in lab experiments. Additionally, further research is needed to fully understand the mechanism of action of N'-[(3,4-dimethylbenzoyl)oxy]-3-methylbenzenecarboximidamide and its potential applications in various fields of scientific research.
Métodos De Síntesis
N'-[(3,4-dimethylbenzoyl)oxy]-3-methylbenzenecarboximidamide can be synthesized through a multi-step process starting with the reaction of 3-methylbenzenecarboxylic acid with thionyl chloride to form the corresponding acid chloride. This is followed by the reaction of the acid chloride with 3,4-dimethylphenol in the presence of a base to form the desired product, N'-[(3,4-dimethylbenzoyl)oxy]-3-methylbenzenecarboximidamide.
Propiedades
IUPAC Name |
[(Z)-[amino-(3-methylphenyl)methylidene]amino] 3,4-dimethylbenzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O2/c1-11-5-4-6-14(9-11)16(18)19-21-17(20)15-8-7-12(2)13(3)10-15/h4-10H,1-3H3,(H2,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKBGYDKQSWZUNB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=NOC(=O)C2=CC(=C(C=C2)C)C)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC=C1)/C(=N/OC(=O)C2=CC(=C(C=C2)C)C)/N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(6-methyl-1,3-benzothiazol-2-yl)-2-[(4-methylphenyl)thio]acetamide](/img/structure/B5867213.png)
![1-(2,4-dimethylphenyl)-N-isopropyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5867216.png)
![3-[4-(diethylamino)phenyl]-2-(4-nitrophenyl)acrylonitrile](/img/structure/B5867218.png)
![2-(4-chlorophenyl)-N-[4-(diethylamino)-2-methylphenyl]acetamide](/img/structure/B5867235.png)
![2-chloro-1,3-dimethyl-5-[(3-nitrobenzyl)oxy]benzene](/img/structure/B5867243.png)

![N-{4-[2-(2-quinolinylthio)acetyl]phenyl}acetamide](/img/structure/B5867251.png)
![1-[(3,4,6-trichloro-1-benzothien-2-yl)carbonyl]piperidine](/img/structure/B5867252.png)
![1,3-benzodioxole-5-carbaldehyde [4-(benzylamino)-6-(4-morpholinyl)-1,3,5-triazin-2-yl]hydrazone](/img/structure/B5867261.png)
![2-[(2-chloro-6-fluorobenzyl)thio]-N-(3,4-dimethylphenyl)acetamide](/img/structure/B5867265.png)

![2-[(2,5-dichlorophenyl)thio]-N-(4-methylphenyl)acetamide](/img/structure/B5867275.png)
![2-thiophenecarbaldehyde [3-allyl-5-(4-ethoxybenzyl)-4-oxo-1,3-thiazolidin-2-ylidene]hydrazone](/img/structure/B5867285.png)